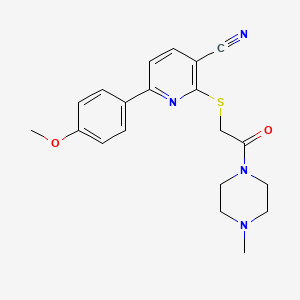

6-(4-Methoxyphenyl)-2-((2-(4-methylpiperazin-1-yl)-2-oxoethyl)thio)nicotinonitrile

説明

BenchChem offers high-quality 6-(4-Methoxyphenyl)-2-((2-(4-methylpiperazin-1-yl)-2-oxoethyl)thio)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methoxyphenyl)-2-((2-(4-methylpiperazin-1-yl)-2-oxoethyl)thio)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-23-9-11-24(12-10-23)19(25)14-27-20-16(13-21)5-8-18(22-20)15-3-6-17(26-2)7-4-15/h3-8H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZKSEYTZGCHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 6-(4-Methoxyphenyl)-2-((2-(4-methylpiperazin-1-yl)-2-oxoethyl)thio)nicotinonitrile is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula. The structure features a nicotinonitrile core with a methoxyphenyl group and a piperazine derivative, which are known to influence biological activity.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing piperazine rings have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth. The presence of the methoxy group may enhance lipophilicity, facilitating cellular uptake and enhancing cytotoxicity.

Antimicrobial Properties

The compound's thioether linkage has been associated with antimicrobial activity. Similar thioether-containing compounds have demonstrated efficacy against a range of bacterial strains, suggesting that this compound may also possess similar properties.

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit certain enzymes critical for cellular proliferation, such as dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH is particularly relevant in the context of immunosuppressive treatments and antimalarial strategies, as seen in related pyrazole derivatives.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications to the piperazine moiety can significantly affect biological activity. For example:

- Substituents on the phenyl ring : Variations in the position and type of substituents can alter binding affinity to target proteins.

- Length and branching of alkyl chains : These modifications can influence solubility and permeability, impacting overall bioavailability.

| Compound | Substituent | Activity | Reference |

|---|---|---|---|

| Compound A | 4-Methoxy | Antitumor | |

| Compound B | 3-Chloro | Antimicrobial | |

| Compound C | Ethyl group | DHODH inhibition |

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects of structurally similar compounds on cancer cell lines demonstrated that modifications to the piperazine ring enhanced potency against specific cancer types. This indicates a promising avenue for further research on 6-(4-Methoxyphenyl)-2-((2-(4-methylpiperazin-1-yl)-2-oxoethyl)thio)nicotinonitrile.

- In Vivo Studies : Animal models have shown that compounds with similar structures exhibit significant antitumor activity with manageable toxicity profiles. These findings support the need for further exploration of this compound in preclinical trials.

科学的研究の応用

Pharmacological Applications

The pharmacological potential of this compound primarily stems from its structural features, which facilitate interactions with various biological targets. The following applications have been identified:

Antiviral Activity

Recent studies indicate that nicotinonitrile derivatives exhibit significant antiviral properties. For instance, compounds similar to 6-(4-Methoxyphenyl)-2-((2-(4-methylpiperazin-1-yl)-2-oxoethyl)thio)nicotinonitrile have shown efficacy against viruses such as HCV (Hepatitis C Virus) by inhibiting the RNA-dependent RNA polymerase (NS5B) . This mechanism is critical in viral replication, making it a potential candidate for antiviral drug development.

Antitumor Properties

Research has highlighted the antitumor potential of nicotinonitrile derivatives. These compounds have been tested for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . The specific compound has not yet undergone extensive clinical trials; however, related compounds have shown promising results in preclinical models.

CNS Disorders

There is emerging evidence that nicotinonitrile derivatives may have applications in treating central nervous system disorders. The structural similarity with known neuroprotective agents suggests potential benefits in conditions such as Alzheimer's disease and other forms of dementia . The involvement of 4-methylpiperazine moieties is particularly noteworthy due to their established role in enhancing blood-brain barrier permeability.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。